Chlorodiethylisopropylsilane (DEIPS-Cl, CAS 107149-56-4) is a specialized trialkylchlorosilane utilized primarily as a highly orthogonal protecting group for hydroxyl functionalities in complex organic and carbohydrate synthesis[1]. By incorporating two ethyl groups and one isopropyl group, DEIPS-Cl provides a precise steric environment that bridges the gap between the highly labile triethylsilyl (TES) and the highly robust tert-butyldimethylsilyl (TBS) groups . For procurement and process chemistry, DEIPS-Cl is selected when target molecules require a protecting group robust enough to survive multi-step transformations—including basic and mild acidic conditions—yet labile enough to be cleaved quantitatively without the harsh fluoride or strong acid conditions that degrade sensitive scaffolds or neighboring protecting groups [1].
Substituting DEIPS-Cl with more common silyl chlorides like TES-Cl or TBS-Cl often leads to critical failures in late-stage synthesis and process yield [1]. TES ethers frequently suffer from premature cleavage during basic operations or column chromatography, leading to significant yield losses. Conversely, TBS ethers are highly stable but require aggressive deprotection conditions (e.g., concentrated TBAF or strong acids) that can cause concomitant cleavage of other essential protecting groups or degradation of labile structural motifs, such as lactols or sensitive glycosidic bonds [2]. DEIPS-Cl solves this exact process bottleneck by offering an intermediate stability profile: it survives conditions that destroy TES ethers, yet it can be cleaved selectively in the presence of TBS ethers, enabling true orthogonal protection strategies in highly functionalized molecules[1].
When evaluating protecting group survival during acidic workups, the diethylisopropylsilyl (DEIPS) ether demonstrates a massive stability advantage over baseline silyl groups. Quantitative solvolysis data shows that the DEIPS group is approximately 90 times more stable to acid hydrolysis than the standard trimethylsilyl (TMS) group[1].
| Evidence Dimension | Relative stability to acidic hydrolysis |
| Target Compound Data | DEIPS ether is ~90 times more stable |
| Comparator Or Baseline | TMS (Trimethylsilyl) ether (Baseline = 1x) |
| Quantified Difference | 90-fold increase in acid stability |
| Conditions | Standard acidic hydrolysis conditions |
This 90-fold enhancement ensures that DEIPS-protected intermediates survive mild acidic workups and subsequent synthetic steps that would completely degrade TMS ethers.
In process chemistry involving strong bases or nucleophiles, protecting group integrity is paramount. The DEIPS group exhibits exceptional resilience, proving to be 600 times more stable than the TMS group toward base-catalyzed solvolysis [1]. This positions DEIPS-Cl as a vastly superior choice for protecting alcohols in base-heavy reaction sequences.
| Evidence Dimension | Relative stability to base-catalyzed solvolysis |
| Target Compound Data | DEIPS ether is ~600 times more stable |
| Comparator Or Baseline | TMS (Trimethylsilyl) ether (Baseline = 1x) |
| Quantified Difference | 600-fold increase in base stability |
| Conditions | Basic hydrolysis/solvolysis conditions |
Procuring DEIPS-Cl allows chemists to utilize strong basic conditions in downstream reactions without the premature deprotection and yield loss associated with simpler silyl groups.
A critical procurement driver for DEIPS-Cl is its absolute orthogonality with other common silyl groups. In the synthesis of highly branched oligosaccharides, DEIPS ethers can be selectively cleaved using mild conditions while leaving tert-butyldimethylsilyl (TBS) ethers completely intact [1]. This allows for precise, site-selective unmasking of hydroxyls that is impossible if generic substitution (e.g., using TBS for all sites) is attempted.
| Evidence Dimension | Selective cleavage yield in multi-silylated compounds |
| Target Compound Data | DEIPS cleaved smoothly with mild acid or buffered fluoride |
| Comparator Or Baseline | TBS (tert-Butyldimethylsilyl) ether |
| Quantified Difference | 100% retention of TBS during DEIPS cleavage |
| Conditions | Mild acidic conditions or buffered TBAF in complex oligosaccharide synthesis |
This absolute orthogonality allows process chemists to selectively unmask specific hydroxyls for further functionalization without disturbing adjacent TBS-protected sites.
DEIPS-Cl is the ideal reagent for the protection of specific hydroxyls (e.g., C-2 in mannosyl donors) during the assembly of highly branched oligosaccharides. Its use allows for selective deprotection and subsequent glycosylation without affecting other orthogonal groups like Levulinoyl (Lev) esters or TBS ethers, which is critical for achieving high β-anomeric selectivity in complex carbohydrate manufacturing [1].
In the synthesis of complex natural products, DEIPS-Cl is selected to protect highly sensitive secondary or primary alcohols. It provides sufficient robustness to survive multiple cross-coupling and oxidation steps, while permitting global or selective cleavage under conditions mild enough to prevent dehydration or degradation of fragile lactols and epoxides, a common failure point when using TBS-Cl [2].
DEIPS-Cl is utilized as a specialized derivatization reagent for gas chromatography (GC) and mass spectrometry (MS) of highly polar, intractable polyols. The resulting DEIPS ethers increase volatility and thermal stability more effectively than TES ethers, while remaining easier to cleave or manipulate post-analysis compared to TBS derivatives .
Flammable;Corrosive